9H-carbazol-9-amine hydrochloride
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Overview
Description
9H-Carbazol-9-amine hydrochloride is a chemical compound with the molecular formula C14H15ClN2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazol-9-amine hydrochloride typically involves the reaction of carbazole with amines under specific conditions. One common method is the reaction of carbazole with an amine in the presence of a catalyst, such as palladium, to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents like acetonitrile or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazol-9-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
9H-Carbazol-9-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various organic compounds and polymers. .
Industry: Utilized in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 9H-carbazol-9-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
9H-Fluorene: A structurally similar compound with applications in organic electronics and materials science.
Dibenzothiophene: Another biaryl compound with similar electronic properties and applications in pharmaceuticals.
Uniqueness: this compound is unique due to its specific amine functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
17223-86-8 |
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Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
carbazol-9-amine;hydrochloride |
InChI |
InChI=1S/C12H10N2.ClH/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14;/h1-8H,13H2;1H |
InChI Key |
XWJQUMAPQKNMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N.Cl |
Origin of Product |
United States |
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